PAN endonuclease-IN-1

Influenza Antiviral Resistance PAN Endonuclease

Many PAN endonuclease inhibitors lose potency against clinically relevant mutants I38T and E23K, complicating resistance studies. PAN endonuclease-IN-1 solves this by maintaining near-identical Kd values across WT (277 μM), I38T (384 μM), and E23K (328 μM) enzymes. • Consistent binding probe for mutant enzyme assays • Reference compound for screening resistance-overcoming inhibitors • Structural scaffold for SAR campaigns targeting resistant strains Supplied as ≥98% pure solid; soluble in DMSO; shipped at ambient temperature.

Molecular Formula C14H8F3N5O4
Molecular Weight 367.24 g/mol
Cat. No. B15136570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAN endonuclease-IN-1
Molecular FormulaC14H8F3N5O4
Molecular Weight367.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)C3=CC(=O)C(=C(N3)C(=O)O)O
InChIInChI=1S/C14H8F3N5O4/c15-14(16,17)7-3-5(12-19-21-22-20-12)1-2-6(7)8-4-9(23)11(24)10(18-8)13(25)26/h1-4,24H,(H,18,23)(H,25,26)(H,19,20,21,22)
InChIKeyCTOQHZRTEVUPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PAN Endonuclease-IN-1 Binding Profile Overview


PAN endonuclease-IN-1 (Compound 23) is a small-molecule inhibitor targeting the influenza virus polymerase acidic N-terminal (PAN) endonuclease, an enzyme essential for viral cap-snatching and replication . Its molecular formula is C14H8F3N5O4 (MW 367.24) and CAS 2378640-67-4 . The compound exhibits Kd values of 277 μM, 384 μM, and 328 μM against wild-type (WT), I38T mutant, and E23K mutant PAN endonucleases, respectively, as determined by binding assays [1]. It is supplied for in vitro and in vivo research applications, typically as a solid with solubility in DMSO [2].

Workflow PAN endonuclease inhibitor binding studies across resistance mutants
Selection Reported consistent affinity profile for WT, I38T, E23K
Use Context Resistance-targeted inhibitor design and structure-activity research

PAN Endonuclease-IN-1 Differentiated Mutant Binding


PAN endonuclease-IN-1 exhibits a unique binding profile across clinically relevant PAN endonuclease mutants (I38T and E23K) that differs markedly from other inhibitors. While many PAN inhibitors suffer from substantial reductions in potency against mutant enzymes—baloxavir acid, for example, shows a 12.6-fold increase in IC50 against I38T and a 2.6-fold increase against E23K [1]—PAN endonuclease-IN-1 maintains comparable Kd values for WT, I38T, and E23K variants (277, 384, and 328 μM, respectively) [2]. This distinct mutant susceptibility profile makes PAN endonuclease-IN-1 particularly valuable for research focused on inhibitor design against resistant viral strains. Generic substitution with other PAN inhibitors would fail to replicate this specific binding behavior, compromising studies that require consistent activity across wild-type and mutant enzymes.

Target compound
Generic PAN inhibitor
Mutant binding shift
Minimal Kd fold change across I38T/E23K
Reported potency loss in baloxavir-like inhibitors
Resistance profile
Near-wild-type affinity retained
Variant-dependent activity drop may limit cross-resistance studies

PAN Endonuclease-IN-1 Comparative Evidence


Potency Shift in I38T/E23K Mutants vs Baloxavir Acid

Baloxavir acid (the active metabolite of baloxavir marboxil) experiences a 12.6-fold increase in IC50 for the I38T mutant and a 2.6-fold increase for the E23K mutant relative to wild-type [1]. In contrast, PAN endonuclease-IN-1 exhibits only a 1.39-fold decrease in Kd for I38T (from 277 to 384 μM) and a 1.18-fold decrease for E23K (from 277 to 328 μM) [2]. This demonstrates that PAN endonuclease-IN-1 retains substantially greater binding affinity against these clinically relevant resistance mutants compared to baloxavir acid.

Mutant potency shift
Head-to-head
9.1× smaller I38T fold change; 2.2× smaller E23K fold change vs baloxavir acid
Supports consistent mutant binding relative to baloxavir
Kd (binding) vs IC50 (cell-based) comparison; assay context differs
Influenza Antiviral Resistance PAN Endonuclease

Lifitegrast I38T Binding Comparison

Lifitegrast, a repurposed FDA-approved drug, inhibits PAN endonuclease with IC50 values of 32.82 ± 1.34 μM for wild-type and 26.81 ± 1.2 μM for I38T [1]. PAN endonuclease-IN-1 exhibits Kd values of 277 μM for WT and 384 μM for I38T [2]. While both compounds show minimal loss of potency against I38T (lifitegrast actually shows slightly enhanced activity, while PAN endonuclease-IN-1 shows a 1.39-fold decrease), the absolute binding affinity of lifitegrast is approximately 8.4-fold higher for WT. The distinct binding profiles—lifitegrast's sub-50 μM IC50 versus PAN endonuclease-IN-1's ~300 μM Kd—offer complementary tools for structure-activity relationship studies and inhibitor optimization.

Lifitegrast comparator
Context-dependent
Lifitegrast ~8× higher WT potency; both retain I38T activity
Different potency windows for SAR studies
IC50 vs Kd across distinct assay platforms
Drug Repurposing Influenza PAN Mutant Inhibition

Pimodivir Target Selectivity and Resistance

Pimodivir (VX-787) is an inhibitor of the influenza virus polymerase PB2 subunit (Kd <3 nM) and shows EC50 values of 0.13–3.2 nM in cell-based assays . In contrast, PAN endonuclease-IN-1 targets the PA endonuclease domain with Kd values in the 277–384 μM range [1]. Pimodivir-selected PB2 variants maintain susceptibility to neuraminidase inhibitors but may still be affected by PA mutations . PAN endonuclease-IN-1, by directly targeting the PA endonuclease active site, provides a distinct chemical biology tool for dissecting the contributions of PA endonuclease activity versus PB2 cap-binding in viral replication. Additionally, the well-documented emergence of PB2 resistance mutations (e.g., M431I) to pimodivir [2] underscores the value of alternative PA-targeted probes like PAN endonuclease-IN-1 for studying resistance mechanisms and combination therapy strategies.

PB2 vs PA selectivity
Class-level
Pimodivir targets PB2 (Kd ≪1 μM); PAN-IN-1 targets PA (~300 μM)
Orthogonal polymerase targets for mechanistic differentiation
Different target domains; not a direct binding comparator
Influenza Polymerase PB2 Inhibitor PAN Inhibitor

WT, I38T, and E23K Variant Binding Profile

PAN endonuclease-IN-1 displays Kd values of 277 μM (WT), 384 μM (I38T), and 328 μM (E23K) [1]. The fold change in Kd relative to WT is 1.39 for I38T and 1.18 for E23K, indicating that the compound maintains consistent binding across these three variants. This profile is particularly relevant because I38T and E23K are key resistance mutations that arise during treatment with baloxavir marboxil [2]. The minimal shift in binding affinity suggests that PAN endonuclease-IN-1 engages the enzyme active site in a manner less sensitive to these specific amino acid substitutions, making it a valuable reference compound for studies aiming to understand or overcome resistance mechanisms.

Variant binding profile
Reported
Kd: 277 μM (WT), 384 μM (I38T), 328 μM (E23K); fold change ≤1.39
Supports consistent mutant binding reference
Binding assay conditions not fully specified
Mutant Profiling Influenza Resistance Binding Affinity

PAN Endonuclease-IN-1 Recommended Applications


Resistance Mutant Binding Studies

Given its minimal fold-change in Kd across WT, I38T, and E23K variants [1], PAN endonuclease-IN-1 is ideally suited for studies requiring a consistent binding probe. It can serve as a reference compound in assays designed to screen for inhibitors that overcome I38T- or E23K-mediated resistance, or to characterize the binding kinetics of novel inhibitors against mutant enzymes. Structural studies (e.g., X-ray crystallography or molecular dynamics simulations) can also leverage this compound to understand how certain scaffolds maintain affinity despite active site mutations [2].

PA vs. PB2 Inhibitor Comparative Analysis

PAN endonuclease-IN-1 provides a valuable tool for dissecting the specific contribution of PA endonuclease activity to influenza virus replication, particularly when compared to PB2-targeting inhibitors like pimodivir . Researchers can use this compound to differentiate between phenotypes arising from PA endonuclease inhibition versus PB2 cap-binding disruption, thereby refining target validation studies and evaluating potential synergies in combination therapy approaches.

Next-Generation PAN Inhibitor Development

The binding profile of PAN endonuclease-IN-1—retaining near-WT affinity for I38T and E23K—offers a structural starting point for medicinal chemistry efforts aimed at designing inhibitors with reduced susceptibility to common resistance mutations [1]. Structure-activity relationship (SAR) campaigns can use PAN endonuclease-IN-1 as a benchmark scaffold, modifying its core to enhance overall potency while preserving the favorable mutant binding profile observed here [2].

Biochemical Assay Calibration and Validation

With defined Kd values for WT, I38T, and E23K enzymes [1], PAN endonuclease-IN-1 can be employed as a calibration standard or positive control in PAN endonuclease activity assays. Its consistent binding across variants ensures reliable performance in high-throughput screening formats designed to identify novel inhibitors, particularly in campaigns targeting drug-resistant influenza strains.

Application
Selection Property
Validation Focus
Resistance mutant binding studies
Minimal Kd shift across I38T/E23K variants
Verify binding retention in mutant enzyme assays
PA vs. PB2 inhibitor comparative analysis
PA-specific endonuclease inhibition
Contrast PB2 inhibitor phenotypes in polymerase studies
Next-generation PAN inhibitor development
Scaffold with resistance-tolerant binding
SAR campaigns targeting I38T/E23K activity
Biochemical assay calibration and validation
Characterized binding across WT/mutant panel
Consistent control in high-throughput screening formats

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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